molecular formula C12H15NO2Si B8650097 6-Methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde

6-Methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde

Cat. No. B8650097
M. Wt: 233.34 g/mol
InChI Key: WMLNKIRPHIHIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700604B2

Procedure details

Preferably the 1,2,3,4-tetrahydro-2,7-naphthyridine intermediate (VIIb) can be synthesised as shown in Schemes 3 and 4. In Route B, commercially available 6-methoxynicotinaldehyde is treated successively with the lithium salt of N,N,N′-trimethylethylenediamine, then n-BuLi in hexanes and finally iodine to afford the 4-iodo-6-methoxynicotinaldehyde (cf. Tetrahedron Lett. 1993, 34(39), 6173-6176). The iodo compound is coupled with trimethylsilylacetylene under usual Sonagashira-Hagihara conditions (Synthesis 1980, 627-630) and the resulting 6-methoxy-4-[(trimethylsilyl)ethynyl]nicotinaldehyde is condensed with ammonium hydroxide in ethanol to give 3-methoxy-2,7-naphthyridine (Synthesis 1999, 2, 306-311). Regioselective catalytical reduction (cf. Eur. J. Med. Chem. Ther. 1996, 31(11), 875-888) affords 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Demethylation and N-protection with BOC-anhydride and finally treatment of the resulting tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate with triflic anhydride in a two-phase system gives (VIIb).
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C#C)(C)C.[CH3:7][O:8][C:9]1[CH:16]=[C:15]([C:17]#[C:18][Si](C)(C)C)[C:12]([CH:13]=O)=[CH:11][N:10]=1.[OH-].[NH4+:24]>C(O)C>[CH3:7][O:8][C:9]1[N:10]=[CH:11][C:12]2[C:15]([CH:16]=1)=[CH:17][CH:18]=[N:24][CH:13]=2 |f:2.3|

Inputs

Step One
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=O)C(=C1)C#C[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC2=CN=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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